CLK1/2-IN-3 Exhibits >100-Fold Selectivity Over SRPK Family Kinases
CLK1/2-IN-3 (Cpd-3) demonstrates exceptional selectivity for CLK1/2 over the closely related SRPK family. The compound inhibits CLK1 with an IC50 of 1.1 nM and CLK2 with an IC50 of 2.1 nM, while requiring 130 nM for SRPK1 and 260 nM for SRPK2 and SRPK3, representing a >100-fold selectivity window [1].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CLK1: 1.1 nM, CLK2: 2.1 nM |
| Comparator Or Baseline | SRPK1: 130 nM, SRPK2: 260 nM, SRPK3: 260 nM |
| Quantified Difference | >100-fold selectivity for CLK1 over SRPK1; >200-fold for CLK2 over SRPK2/3 |
| Conditions | Cell-free enzymatic assays with 5 µM ATP (CLK1/SRPK) or 20 µM ATP (CLK2) |
Why This Matters
High CLK vs. SRPK selectivity minimizes confounding effects in splicing modulation studies, enabling cleaner dissection of CLK-specific biology.
- [1] Araki S, Dairiki R, Nakayama Y, et al. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing. PLoS One. 2015;10(1):e0116929. View Source
